
1-(2-Bromo-4-nitrophenyl)pyrrolidine
Overview
Description
1-(2-Bromo-4-nitrophenyl)pyrrolidine is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromo-4-nitrophenyl)pyrrolidine can be synthesized through several methods. One common approach involves the bromination of 4-nitroaniline followed by a nucleophilic substitution reaction with pyrrolidine. The general steps are as follows:
Bromination of 4-nitroaniline: This step involves the reaction of 4-nitroaniline with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromo-4-nitroaniline.
Nucleophilic substitution: The 2-bromo-4-nitroaniline is then reacted with pyrrolidine in the presence of a base, such as potassium carbonate, to form this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like thiols or amines with bases such as sodium hydride.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Reduction: 1-(2-Amino-4-nitrophenyl)pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Scientific Research Applications
1-(2-Bromo-4-nitrophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Applications: The compound is used in the synthesis of dyes and pigments, contributing to the development of new colorants with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-nitrophenyl)pyrrolidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups play crucial roles in binding interactions, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
1-(2-Bromo-4-nitrophenyl)pyrrolidine can be compared with similar compounds such as:
1-(2-Chloro-4-nitrophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and binding properties.
1-(2-Bromo-4-aminophenyl)pyrrolidine: The nitro group is reduced to an amino group, altering its chemical behavior and applications.
1-(2-Bromo-4-nitrophenyl)piperidine: The pyrrolidine ring is replaced with a piperidine ring, affecting the compound’s conformational flexibility and biological activity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of structural modifications in chemical research.
Properties
IUPAC Name |
1-(2-bromo-4-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDRDTGBNLTDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401771.png)
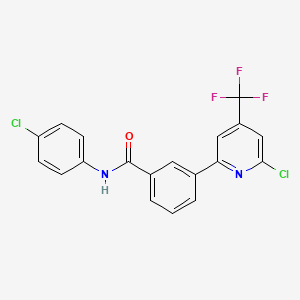
![(4-chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1401774.png)
![3-Chloro-2-[2-(4-chloro-benzenesulfonyl)-2H-pyrazol-3-yl]-5-trifluoromethyl-pyridine](/img/structure/B1401775.png)
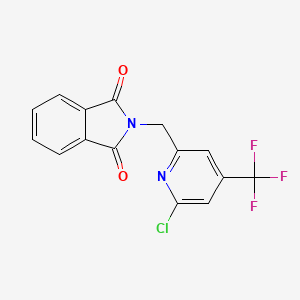
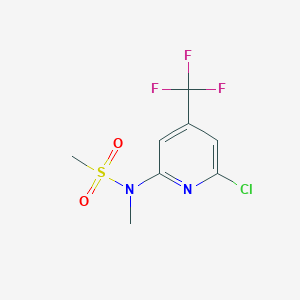
![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzenesulfonamide](/img/structure/B1401778.png)
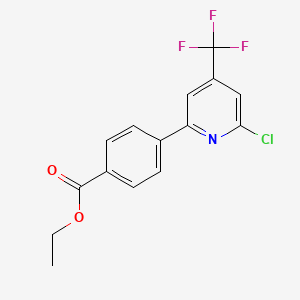
![{2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester](/img/structure/B1401784.png)
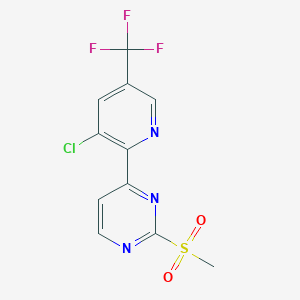
![Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401789.png)
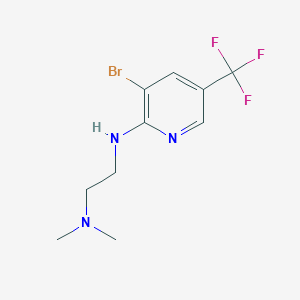
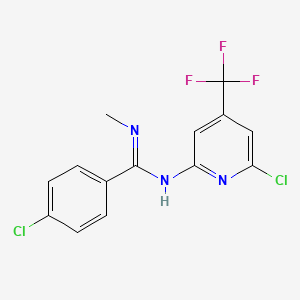
![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401793.png)
